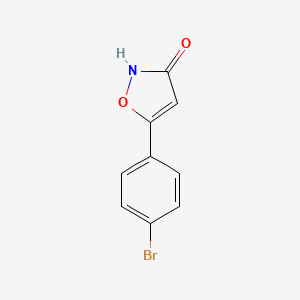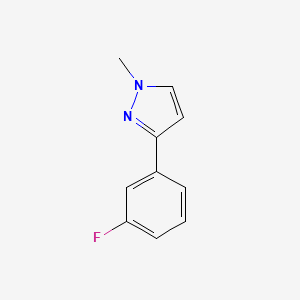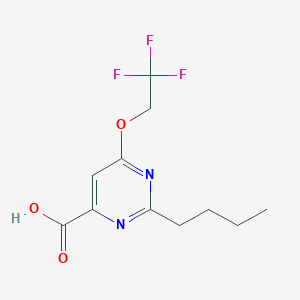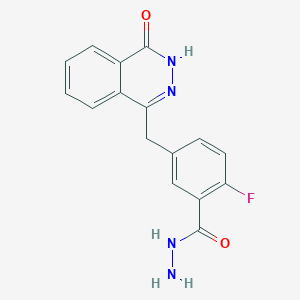
3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluoromethyl group and a 4-nitrophenylthio group attached to the triazole ring
準備方法
The synthesis of 3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-nitrophenylthiol with a difluoromethylating agent to introduce the difluoromethyl group. This intermediate is then subjected to cyclization with appropriate reagents to form the triazole ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反応の分析
3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as sodium borohydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
作用機序
The mechanism of action of 3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The triazole ring itself can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar compounds to 3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole include other triazole derivatives with different substituents. For example:
3-(Trifluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
3-(Difluoromethyl)-5-((4-aminophenyl)thio)-4H-1,2,4-triazole: This compound has an amino group instead of a nitro group, which can influence its reduction and substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C9H6F2N4O2S |
|---|---|
分子量 |
272.23 g/mol |
IUPAC名 |
5-(difluoromethyl)-3-(4-nitrophenyl)sulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H6F2N4O2S/c10-7(11)8-12-9(14-13-8)18-6-3-1-5(2-4-6)15(16)17/h1-4,7H,(H,12,13,14) |
InChIキー |
XELJCWKYRCWZAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NNC(=N2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-(3,4-Dimethoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11780872.png)
![8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11780876.png)






![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid](/img/structure/B11780916.png)

![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11780942.png)

